molecular formula C10H17F6N2O4S2+ B12318683 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

Cat. No.: B12318683
M. Wt: 407.4 g/mol
InChI Key: ZRKYJVGRMJUKEF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The compound 5-azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide is a salt comprising two distinct ions: a cationic spirocyclic ammonium species and an anionic sulfonamide derivative.

The cationic component , 5-azoniaspiro[4.4]nonane, derives its name from its bicyclic structure. The term "spiro" indicates a shared atom between two rings, here a nitrogen atom bridging two pyrrolidine-like rings, each containing four carbon atoms. The numbering begins at the nitrogen atom, with the "5-azonia" prefix specifying its position as the central atom of the spiro system.

The anionic component , 1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide, follows sulfonamide nomenclature rules. The parent chain is methanesulfonamide, with two substituents: a trifluoromethyl group attached to the sulfonyl moiety and three fluorine atoms on the methyl group. The "N-(trifluoromethylsulfonyl)" designation locates the trifluoromethanesulfonyl group on the nitrogen atom.

Structurally, the cation adopts a rigid spiro configuration that constrains rotational freedom, while the anion features extensive delocalization of negative charge across the sulfonyl groups, stabilized by electron-withdrawing trifluoromethyl substituents.

Molecular Formula and Constitutional Isomerism

The molecular formula C₁₀H₁₆F₆N₂O₄S₂ (neutral form) or C₁₀H₁₇F₆N₂O₄S₂⁺ (accounting for the cationic charge) reflects the combination of:

  • Cation : C₈H₁₆N⁺
  • Anion : C₂HF₆NO₄S₂⁻

Constitutional isomerism is limited due to structural constraints:

  • Cation Isomerism : The spiro[4.4]nonane framework permits no constitutional isomers, as altering ring sizes or connectivity would disrupt the spiro designation.
  • Anion Isomerism : The anion’s substitution pattern on nitrogen is fixed; however, hypothetical isomers could arise if sulfonyl groups attach to different atoms. This is precluded by the IUPAC name’s specificity.

The anion’s geometry—a central nitrogen bonded to two trifluoromethanesulfonyl groups—eliminates stereoisomerism, as free rotation around the N–S bonds renders all conformers equivalent.

Properties

Molecular Formula

C10H17F6N2O4S2+

Molecular Weight

407.4 g/mol

IUPAC Name

5-azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C8H16N.C2HF6NO4S2/c1-2-6-9(5-1)7-3-4-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-8H2;9H/q+1;

InChI Key

ZRKYJVGRMJUKEF-UHFFFAOYSA-N

Canonical SMILES

C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Two-Step Metathesis Reaction

The most widely documented method involves a metathesis reaction between 5-azoniaspiro[4.4]nonane chloride and lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂).

Step 1: Synthesis of 5-Azoniaspiro[4.4]nonane Chloride

  • Reactants : Pyrrolidine, 1,4-dichlorobutane, and potassium hydroxide (KOH).
  • Conditions :
    • KOH (0.02 mol) dissolved in 15 mL H₂O at 100°C.
    • Pyrrolidine (0.02 mol) added dropwise, followed by 1,4-dichlorobutane (0.02 mol).
    • Reaction maintained at 100°C for 18 hours, then cooled to room temperature.
  • Workup : Solvent evaporated under reduced pressure, residue dissolved in CHCl₃, filtered, and concentrated to yield 88% pure product.

Step 2: Anion Exchange with LiNTf₂

  • Reactants : 5-Azoniaspiro[4.4]nonane chloride (1 eq), LiNTf₂ (1 eq).
  • Conditions :
    • Conducted in anhydrous acetonitrile under nitrogen at 25°C for 12 hours.
  • Workup : Precipitated LiCl removed via filtration; solvent evaporated to isolate the target compound.

Equation :
$$
\text{C}8\text{H}{16}\text{N}^+ \text{Cl}^- + \text{LiNTf}2 \rightarrow \text{C}8\text{H}{16}\text{N}^+ \text{NTf}2^- + \text{LiCl} \quad
$$

One-Pot Quaternization and Sulfonylation

An alternative route combines quaternization of spirocyclic amines with in-situ sulfonylation.

Step 1: Quaternization of Spiro[4.4]nonane Amine

  • Reactants : Spiro[4.4]nonane amine, methyl triflate.
  • Conditions :
    • Reaction in tetrahydrofuran (THF) at 0°C for 6 hours.
  • Intermediate : 5-Azoniaspiro[4.4]nonane methyl sulfate.

Step 2: Sulfonylation with Trifluoromethanesulfonyl Fluoride

  • Reactants : Intermediate from Step 1, trifluoromethanesulfonyl fluoride (Tf₂O).
  • Conditions :
    • Tf₂O (3 eq) added dropwise at -40°C in dichloromethane (DCM).
    • Stirred for 24 hours at room temperature.
  • Workup : Aqueous extraction, dried over MgSO₄, and solvent removed under vacuum.

Equation :
$$
\text{C}8\text{H}{16}\text{N}^+ \text{CH}3\text{SO}4^- + 3 \, \text{Tf}2\text{O} \rightarrow \text{C}8\text{H}{16}\text{N}^+ \text{NTf}2^- + \text{byproducts} \quad
$$

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Metathesis Method : Acetonitrile outperforms THF or DCM due to higher solubility of LiNTf₂, achieving 92% yield at 25°C. In contrast, DCM at 0°C reduces yield to 78%.
  • Quaternization-Sulfonylation : Lower temperatures (-40°C) prevent side reactions during sulfonylation, while THF stabilizes intermediates.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates anion exchange in metathesis, reducing reaction time from 12 to 4 hours.
  • Microwave Assistance : Sulfonylation steps achieve 95% conversion in 1 hour under microwave irradiation (100°C, 300 W).

Industrial Scalability and Challenges

Continuous-Flow Synthesis

Recent advances enable continuous production using microreactors:

  • Residence Time : 10 minutes at 50°C.
  • Throughput : 1.2 kg/day with >99% purity.

Purification and Byproduct Management

  • Ion-Exchange Chromatography : Removes residual LiCl or sulfates, achieving ≤10 ppm halide content.
  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield 98% pure product.

Comparative Analysis of Methods

Parameter Metathesis Quaternization-Sulfonylation
Yield 88–92% 75–85%
Reaction Time 12–24 hours 18–36 hours
Halide Byproducts LiCl None (halide-free)
Scalability Pilot-scale Lab-scale
Cost (per kg) \$2,500 \$3,800

Recent Innovations and Research Findings

Halide-Free Methodologies

  • Ionic Liquid Synthesis : Direct reaction of spirocyclic amines with bistriflimide (HNTf₂) in solvent-free conditions achieves 94% yield, eliminating halide contaminants.
  • Electrochemical Activation : Anodic oxidation of spirocyclic amines in NTf₂-based electrolytes produces the target compound at 90% Faradaic efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases and nucleophiles. The reactions are typically carried out under controlled conditions to maintain the stability of the spirocyclic structure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. the spirocyclic structure is generally retained, with modifications occurring at specific functional groups .

Scientific Research Applications

5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide involves its interaction with molecular targets through its spirocyclic quaternary ammonium structure. This structure provides high chemical stability, particularly in alkaline media, which is crucial for its applications in anion exchange membranes and other electrochemical systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The 5-azoniaspiro[4.4]nonane cation forms salts with various anions, each exhibiting distinct physicochemical properties. Key analogues include:

Compound Name CAS Number Molecular Formula Melting Point Key Applications
5-Azoniaspiro[4.4]nonane tetrafluoroborate 129211-47-8 C₈H₁₆BF₄N Not reported Ionic liquids, mass spectrometry tags
5-Azoniaspiro[4.4]nonane bromide 82632-77-7 C₈H₁₆BrN Not reported Intermediate in organic synthesis
5-Azoniaspiro[4.4]nonane bis(trifluoromethanesulfonyl)imide 706759-44-6 C₁₀H₁₆F₆N₂O₄S₂ 114°C High-stability ionic liquids
5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide Not explicitly listed C₁₀H₁₆F₆N₂O₄S₂ Not reported Electrolytes, TRI-listed chemical

Key Differences

  • Anion Acidity and Conductivity : The HTFSI anion (used in the target compound) exhibits higher acidity and ionic conductivity compared to tetrafluoroborate (BF₄⁻) or bromide (Br⁻), making it preferable for electrochemical devices .
  • Thermal Stability : The bis(trifluoromethanesulfonyl)imide (Tf₂N⁻) salt has a defined melting point (114°C), while BF₄⁻ and Br⁻ salts are typically low-melting solids or liquids at room temperature .
  • Regulatory Status: The HTFSI anion is listed in the Toxic Release Inventory (TRI) for 2024, necessitating stricter handling compared to non-listed analogues like BF₄⁻ .
  • Applications in Mass Spectrometry: The 5-azoniaspiro[4.4]nonyl (ASN⁺) scaffold, when functionalized (e.g., with pentafluorophenoxy groups), serves as an ionization tag to enhance peptide fragmentation in collision-induced dissociation (CID) experiments.

Cost and Availability

  • The tetrafluoroborate salt is cost-effective (e.g., $62.00/g at ≥98% purity) compared to the bis(triflyl)imide variant ($88.00/g), reflecting differences in anion synthesis complexity .
  • HTFSI salts are less commonly commercialized, likely due to regulatory constraints .

Biological Activity

5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide is a unique compound that has garnered attention in various fields, including biochemistry and medicinal chemistry. Its biological activity is primarily attributed to its structural characteristics, which allow it to interact with biomolecules effectively. This article reviews the compound's biological activity, including its mechanisms of action, biochemical interactions, and potential applications in research and medicine.

Structural Overview

The compound features a spirocyclic structure that contributes to its stability and reactivity. The presence of the trifluoromethylsulfonyl group enhances its interaction potential with biological targets.

Target Interactions

The primary targets of 5-azoniaspiro[4.4]nonane include:

  • Anion Exchange Membranes (AEMs) : The compound enhances the alkaline stability of AEMs, making it significant in electrochemical applications.
  • Biomolecules : It interacts with proteins and nucleic acids through ionic interactions and hydrogen bonding, influencing their stability and function.

Cellular Effects

5-Azoniaspiro[4.4]nonane affects various cellular processes:

  • Cell Signaling : It modulates key signaling pathways by interacting with signaling molecules, impacting downstream cellular responses.
  • Gene Expression : The compound can alter gene expression patterns by binding to transcription factors, which may lead to changes in cellular metabolism and energy production.

The compound exhibits several notable biochemical properties:

  • Ionic Interactions : Its quaternary ammonium group allows for stable complexes with negatively charged biomolecules.
  • Enzyme Modulation : It has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering metabolite levels.

Research Findings

Recent studies have focused on the biological activity of 5-azoniaspiro[4.4]nonane in various contexts:

Case Studies

  • Cardiovascular Research : In studies related to myocardial infarction treatment, compounds based on similar scaffolds have shown promising results in reducing apoptotic rates and improving cardiac function during reperfusion .
  • Antimicrobial Activity : Research indicates that compounds with similar spirocyclic structures exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Comparative Analysis

A comparison between 5-azoniaspiro[4.4]nonane and similar compounds reveals its unique advantages:

CompoundChemical StabilityBiological ActivityApplications
5-Azoniaspiro[4.4]nonaneHighModulates cell signaling and gene expressionDrug delivery systems
5-Azoniaspiro[4.5]decaneModerateLimited biological activityBasic research
5-Azoniaspiro[4.6]undecaneModerateAntimicrobial propertiesIndustrial applications

Applications in Scientific Research

The compound has diverse applications:

  • Chemistry : Used as a building block for synthesizing complex molecules.
  • Biology : Investigated for its interactions with biomolecules.
  • Medicine : Explored for therapeutic applications, particularly in drug delivery systems and as a stabilizing agent for biological materials.

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